Methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique structural features, which include a highly strained bicyclic framework. This particular compound has a pyrazole ring attached to the bicyclo[1.1.1]pentane core, making it an interesting subject for research in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of a bicyclo[1.1.1]pentane derivative with a pyrazole derivative under specific conditions. One common method involves the use of a metal-free homolytic aromatic alkylation protocol . This method is advantageous as it avoids the use of metals, making the process more environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the highly strained bicyclic framework.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes.
Medicine: Its unique structure makes it a potential candidate for drug development.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: This compound has an amino group instead of a pyrazole ring.
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate: This compound has a bromine atom instead of a pyrazole ring.
Uniqueness
Methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-8(13)9-5-10(6-9,7-9)12-4-2-3-11-12/h2-4H,5-7H2,1H3 |
InChI Key |
MBVNQPZGBKYYBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)N3C=CC=N3 |
Origin of Product |
United States |
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